EPZ015866

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- PubChem: A search for GSK-591 on PubChem, a public database of chemical information, yields no associated research publications [].

- Future Research: Based on the structural features, future research could explore GSK-591's potential for:

- Modulating enzymes or proteins involved in specific biological processes.

- Acting as a ligand for receptors containing pyridine or carboxamide binding sites.

- Investigating its effects on specific diseases or conditions where 3,4-dihydroisoquinoline derivatives have shown promise.

EPZ015866, also known as GSK591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has garnered significant attention due to its role in epigenetic regulation and potential therapeutic applications in various cancers. PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular processes.

Chemical Structure

EPZ015866 has a molecular formula of C22H28N4O2 and a molecular weight of approximately 366.49 g/mol. Its structure features a triazolobenzodiazepine core, which is crucial for its biological activity.

- No information on the safety profile or potential hazards associated with this compound is currently available.

EPZ015866 primarily functions by binding to the substrate-binding pocket of PRMT5, inhibiting its methyltransferase activity. This inhibition leads to decreased levels of symmetric dimethylarginine on histones, thereby affecting chromatin structure and gene expression. The compound has been shown to maintain its activity across various pH levels, indicating stability under physiological conditions .

EPZ015866 exhibits potent biological activity, with an IC50 value of approximately 4 nM against PRMT5 . Its inhibition of PRMT5 has been linked to the suppression of tumorigenesis in several cancer types, including mantle cell lymphoma and bladder cancer. The compound also alters the expression of genes involved in cell proliferation and survival pathways, making it a candidate for further therapeutic exploration .

The synthesis of EPZ015866 involves several key steps:

- Formation of the Triazolobenzodiazepine Core: The initial step typically involves the condensation of appropriate aromatic amines with carbonyl compounds to form the benzodiazepine structure.

- Introduction of Methyl Groups: Methylation reactions are performed to introduce the necessary methyl groups at specific positions on the benzodiazepine ring.

- Final Modifications: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

These synthetic routes have been optimized for efficiency and reproducibility in laboratory settings .

EPZ015866 has several potential applications:

- Cancer Therapy: Due to its ability to inhibit PRMT5, EPZ015866 is being investigated as a treatment for hematologic malignancies.

- Research Tool: It serves as a valuable chemical probe for studying the role of arginine methylation in various biological processes and diseases.

- Epigenetic Studies: The compound aids in elucidating the mechanisms by which PRMT5 influences gene expression and chromatin dynamics .

Studies have demonstrated that EPZ015866 interacts specifically with PRMT5, inhibiting its enzymatic activity without significantly affecting other related proteins. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Furthermore, interaction studies using techniques like co-immunoprecipitation have shown that EPZ015866 can alter the localization and function of PRMT5 within cells, impacting downstream signaling pathways associated with cancer progression .

EPZ015866 shares structural similarities with several other compounds that target PRMTs or exhibit methyltransferase inhibition. Below is a comparison highlighting its uniqueness:

| Compound Name | Target | IC50 (nM) | Key Features |

|---|---|---|---|

| EPZ015866 | PRMT5 | 4 | Highly selective; potent inhibitor of arginine methylation |

| EPZ015666 | PRMT5 | 12 | Analogous structure; less potent than EPZ015866 |

| GSK3326595 | PRMT5 | 20 | Selective but with broader off-target effects |

| LY-283 | PRMT6 | 15 | Targets a different enzyme but similar mechanism |

Uniqueness

EPZ015866 stands out due to its exceptional potency and selectivity for PRMT5 over other arginine methyltransferases, making it a promising candidate for targeted cancer therapies. Its distinct structural features contribute to its unique binding interactions within the active site of PRMT5, leading to effective inhibition .

Molecular Structure and Formula (C22H28N4O2)

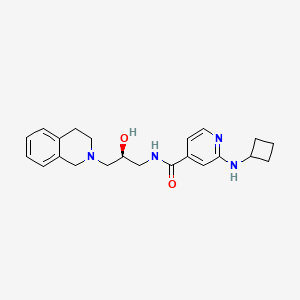

EPZ015866 possesses the molecular formula C22H28N4O2 with a molecular weight of 380.48 grams per mole [1] [2] [19]. The compound is systematically named as 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide [2] [28]. The International Union of Pure and Applied Chemistry name reflects the complex structural arrangement comprising multiple heterocyclic and aliphatic components.

The molecular architecture of EPZ015866 consists of three primary structural domains: a cyclobutylamino-substituted pyridine ring system, a central hydroxypropyl linker, and a tetrahydroisoquinoline moiety [6]. The pyridine ring contains a carboxamide functional group at the 4-position, which serves as the central connecting point for the molecular framework [6]. The cyclobutylamine substituent at the 2-position of the pyridine ring provides unique steric and electronic properties that distinguish this compound from related protein arginine methyltransferase 5 inhibitors [6].

The tetrahydroisoquinoline portion of the molecule represents a critical pharmacophore that engages in specific binding interactions with the target protein [6] [14]. Crystallographic studies have revealed that this bicyclic system participates in cation-π interactions with aromatic residues within the protein arginine methyltransferase 5 active site [6] [14]. The hydroxypropyl linker connecting the pyridine and tetrahydroisoquinoline domains provides the necessary flexibility for optimal protein binding while maintaining the stereochemical requirements for selectivity [6].

The canonical Simplified Molecular Input Line Entry System representation of EPZ015866 is C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC@@HO, which encodes the complete three-dimensional connectivity of the molecule [2] [5]. The InChI Key identifier TWKYXZSXXXKKJU-FQEVSTJZSA-N provides a unique computational representation for database searches and structural comparisons [2] [5].

Physicochemical Properties

The physicochemical properties of EPZ015866 have been extensively characterized to support its development as a research tool compound [19] [5]. The compound exists as a crystalline solid under standard conditions with a purity exceeding 98% when properly synthesized and purified [2] [5]. Long-term stability is achieved through storage at temperatures below -20°C in powder form, maintaining chemical integrity for up to two years [5] [28].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H28N4O2 | [1] [2] [5] |

| Molecular Weight (g/mol) | 380.48 | [1] [2] [19] |

| CAS Number | 1616391-87-7 | [1] [2] [5] |

| Appearance | Solid powder/Crystalline solid | [2] [5] |

| Solubility in Dimethyl Sulfoxide (mg/mL) | 76 (199.74 mM) | [19] |

| Solubility in Ethanol (mg/mL) | 76 (199.74 mM) | [19] |

| Solubility in Water | Insoluble | [19] |

| Purity (%) | >98% | [2] [5] |

| Storage Conditions | 2 years at -20°C powder | [5] [28] |

Solubility characteristics demonstrate that EPZ015866 exhibits excellent dissolution in common organic solvents while remaining essentially insoluble in aqueous media [19]. The compound achieves concentrations of 76 milligrams per milliliter in both dimethyl sulfoxide and ethanol, corresponding to approximately 199.74 millimolar solutions [19]. This solubility profile is typical for lipophilic small molecules designed for intracellular targets and facilitates preparation of stock solutions for research applications [19].

The crystalline nature of EPZ015866 contributes to its chemical stability and reproducible handling characteristics [2] [5]. X-ray crystallographic analysis has provided detailed insights into the solid-state packing arrangements and intermolecular interactions that stabilize the crystal lattice [4] [12]. These studies have confirmed the molecular geometry and provided validation for computational models used in structure-activity relationship investigations [4] [12].

Stereochemistry and Absolute Configuration

The stereochemical configuration of EPZ015866 is of paramount importance for its biological activity, with the compound containing a single chiral center at the hydroxypropyl linker region [6] [7]. The absolute configuration at this stereogenic carbon is designated as (S), indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules [2] [28]. This specific stereochemical configuration is essential for optimal binding to the protein arginine methyltransferase 5 active site and contributes significantly to the compound's selectivity profile [6] [7].

Crystallographic studies of EPZ015866 in complex with protein arginine methyltransferase 5 have revealed the precise three-dimensional orientation of the molecule within the enzyme active site [4] [12]. The (S)-configuration of the hydroxypropyl center positions the tetrahydroisoquinoline moiety in an optimal geometry for engaging in critical binding interactions [6] [14]. Specifically, the stereochemistry enables the formation of a cation-π interaction between the tetrahydroisoquinoline nitrogen and aromatic residues within the binding pocket [6] [14].

Structure-activity relationship studies have demonstrated that stereochemical modifications significantly impact biological potency [6] [7]. Investigations with stereoisomeric analogs have shown that the (R)-configuration results in substantially reduced inhibitory activity, emphasizing the stereospecific nature of the protein-ligand interaction [7]. The preferred binding mode places the hydroxyl group in a position that facilitates hydrogen bonding with specific amino acid residues, further stabilizing the enzyme-inhibitor complex [6] [14].

The conformational flexibility around the chiral center has been analyzed through molecular dynamics simulations and nuclear magnetic resonance spectroscopy [7]. These studies indicate that the (S)-configuration adopts a preferred conformation that minimizes steric clashes while maximizing favorable interactions with the protein target [7]. The stereochemical requirements extend beyond the immediate chiral center to influence the overall molecular conformation and binding affinity [6] [7].

Structure-Activity Relationship (SAR)

Comprehensive structure-activity relationship studies have elucidated the molecular determinants responsible for EPZ015866's potent and selective inhibition of protein arginine methyltransferase 5 [6] [9]. The tetrahydroisoquinoline moiety represents a critical pharmacophore that engages in essential cation-π interactions with Phe327 within the enzyme active site [6] [14]. Modifications to this bicyclic system consistently result in significant losses in binding affinity and enzymatic inhibition, confirming its fundamental importance for biological activity [6].

The cyclobutylamine substituent on the pyridine ring provides unique steric and electronic properties that distinguish EPZ015866 from related inhibitors [6]. Structure-activity relationship investigations have revealed that replacement of the cyclobutyl group with smaller cyclic systems such as cyclopropyl results in reduced potency, while larger substituents like cyclohexyl lead to complete loss of activity [6]. The four-membered ring system appears to provide an optimal balance of steric bulk and conformational constraint for productive protein binding [6].

The hydroxypropyl linker region serves multiple functions in the overall binding mechanism, providing both flexibility for conformational adaptation and specific hydrogen bonding capabilities [6] [14]. Systematic modifications to the linker length and substitution pattern have demonstrated that both the hydroxyl group and the precise chain length are critical for maintaining high-affinity binding [6]. Removal of the hydroxyl functionality or alteration of the stereochemistry results in substantial decreases in inhibitory potency [6] [7].

| Structural Feature | Effect on Activity | Reference |

|---|---|---|

| Tetrahydroisoquinoline core | Essential for cation-π interactions | [6] [14] |

| Cyclobutylamine substituent | Optimal steric and electronic properties | [6] |

| (S)-Hydroxypropyl linker | Required for hydrogen bonding | [6] [7] |

| Pyridine carboxamide | Central scaffolding element | [6] |

The pyridine carboxamide core provides the central scaffolding that positions the key pharmacophoric elements in their optimal spatial relationships [6]. Modifications to the pyridine ring, including substitution pattern changes or replacement with alternative heterocycles, consistently diminish biological activity [6]. The carboxamide functionality participates in specific hydrogen bonding interactions that contribute to both binding affinity and selectivity against related methyltransferase enzymes [6] [14].

Selectivity profiling has revealed that EPZ015866 exhibits greater than 10,000-fold selectivity for protein arginine methyltransferase 5 compared to other protein methyltransferases [1] [15]. This remarkable selectivity arises from the unique combination of structural features that complement the specific active site architecture of the target enzyme [6] [14]. The structure-activity relationship data indicate that all major structural components contribute to this selectivity profile through complementary binding interactions [6].

Synthetic Pathways and Chemical Synthesis

The synthetic preparation of EPZ015866 follows a convergent approach that assembles the complex molecular architecture through strategic bond formations and functional group transformations [9]. The synthesis begins with the preparation of the pyridine carboxamide core through nucleophilic substitution of 2-fluoroisonicotinic acid with cyclobutylamine [9]. This initial transformation establishes the critical cyclobutylamino substituent that defines the compound's unique binding properties [9].

The pyridine carboxamide intermediate undergoes ester hydrolysis followed by amide coupling with (S)-1-amino-3-chloropropan-2-ol hydrochloride using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and N,N-diisopropylethylamine [9]. This coupling reaction installs the chiral hydroxypropyl linker with the correct stereochemical configuration required for biological activity [9]. The resulting chloride intermediate serves as an electrophilic coupling partner for the subsequent nucleophilic substitution reaction [9].

The tetrahydroisoquinoline component is prepared through a separate synthetic sequence beginning with Boc-protected 1,2,3,4-tetrahydroisoquinolin-6-ol [9]. This phenolic intermediate undergoes Mitsunobu reaction with an appropriate alcohol using diisopropyl azodicarboxylate and triphenylphosphine in toluene to form the desired ether linkage [9]. Subsequent deprotection with hydrochloric acid yields the free amine that serves as the nucleophilic component for the final coupling step [9].

The convergent assembly of EPZ015866 is achieved through nucleophilic substitution of the chloride intermediate with the deprotected tetrahydroisoquinoline amine in the presence of N,N-diisopropylethylamine, sodium iodide, and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile [9]. This transformation creates the final carbon-nitrogen bond that connects the two major molecular fragments while preserving the stereochemical integrity of the chiral center [9]. The reaction proceeds under mild conditions to minimize side reactions and epimerization [9].

Alternative synthetic approaches have been developed to access EPZ015866 analogs for structure-activity relationship studies [7] [9]. These methods employ similar strategic disconnections but incorporate different protecting group strategies and coupling methodologies to accommodate structural modifications [7] [9]. Chiral chromatography separation techniques have been utilized to resolve racemic intermediates and obtain enantiopure materials for biological evaluation [7] [9].

Protein arginine methyltransferase 5 represents a sophisticated molecular machine that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates [1] [2]. The enzyme architecture comprises three distinct structural domains that collectively enable its methyltransferase activity and regulatory functions.

The amino-terminal domain spans residues 1-292 and adopts a triosephosphate isomerase barrel fold, serving dual critical functions in enzyme assembly and regulation [1] [3]. This domain mediates the formation of the hetero-octameric complex through extensive protein-protein interactions and provides the exclusive binding interface for methylosome protein 50. The interactions between protein arginine methyltransferase 5 monomers within this domain facilitate the formation of the core tetrameric structure that defines the active enzyme complex [1].

The central Rossmann fold domain, encompassing residues 293-466, constitutes the primary catalytic machinery responsible for S-adenosylmethionine binding and methyl transfer reactions [2] [3]. This domain contains the essential cofactor binding pocket, including the critical arginine 368 residue that plays a pivotal role in inhibitor selectivity mechanisms. The Rossmann fold architecture provides the structural framework for positioning S-adenosylmethionine in the optimal configuration for catalytic methyl transfer to substrate arginine residues [2].

The carboxy-terminal β-barrel domain spans residues 467-637 and primarily facilitates enzyme dimerization through specific protein-protein interactions [1] [2]. This domain contains several key residues involved in substrate recognition and catalytic activity, including phenylalanine 327, which plays a crucial role in determining the symmetric versus asymmetric methylation specificity of the enzyme [4]. The β-barrel domain also contributes to the overall stability of the hetero-octameric complex and influences substrate binding specificity.

Methylosome protein 50 forms an integral component of the functional enzyme complex, adopting a seven-bladed β-propeller structure that decorates the outer surface of the protein arginine methyltransferase 5 tetramer [1] [5]. This tryptophan-aspartic acid repeat-containing protein significantly enhances the methyltransferase activity of protein arginine methyltransferase 5 and mediates interactions with various substrate adaptor proteins that determine substrate specificity in different cellular contexts [5] [6].

The hetero-octameric complex arrangement positions four protein arginine methyltransferase 5 subunits in the central core, with four methylosome protein 50 molecules bound peripherally to the amino-terminal domains [1] [7]. This quaternary structure creates multiple substrate binding sites and enables the enzyme to methylate diverse protein substrates through recruitment of specific adaptor proteins [2] [5].

Binding Mechanism to Protein Arginine Methyltransferase 5/Methylosome Protein 50 Complex

EPZ015866 employs a sophisticated binding mechanism that targets the substrate binding pocket of the protein arginine methyltransferase 5/methylosome protein 50 complex while maintaining critical interactions with the bound S-adenosylmethionine cofactor [8] [9]. The inhibitor demonstrates substrate-competitive inhibition kinetics, directly competing with protein substrates for access to the enzyme active site [10] [11].

The binding mechanism involves multiple complementary interactions that collectively contribute to the exceptional potency and selectivity of EPZ015866 [8] [12]. The tetrahydroisoquinoline moiety of the inhibitor forms a critical cation-π interaction with the positively charged methyl group of S-adenosylmethionine, contributing approximately 12.5 kilojoules per mole of binding energy [9]. This interaction represents a unique structural feature that distinguishes EPZ015866 from many other methyltransferase inhibitors and underlies its S-adenosylmethionine-cooperative binding mechanism.

Crystal structure analyses reveal that EPZ015866 occupies a hydrophobic pocket composed of tyrosine 304, phenylalanine 327, serine 578, and phenylalanine 580 [12]. The inhibitor forms direct hydrogen bonding interactions with the backbone amide of phenylalanine 580 and establishes water-mediated contacts with serine 578 [8]. Additionally, the molecule engages in π-π stacking interactions with phenylalanine 327, which is critical for determining the symmetric methylation specificity of protein arginine methyltransferase 5 [12].

The binding pocket recognition involves specific interactions between the inhibitor and key catalytic residues, including glutamate 435 and glutamate 444, which are essential for arginine substrate binding and methyl transfer reactions [10] [12]. The pyrimidine carboxamide group of EPZ015866 forms hydrogen bonds with leucine 312, a residue involved in histone substrate recognition, thereby blocking substrate access to the active site [8].

The S-adenosylmethionine-cooperative nature of EPZ015866 binding distinguishes it from S-adenosylmethionine-competitive inhibitors and represents a critical aspect of its mechanism of action [9] [10]. Surface plasmon resonance studies demonstrate that EPZ015866 exhibits dramatically reduced binding affinity when assayed in the presence of S-adenosylhomocysteine compared to S-adenosylmethionine, confirming the importance of the cation-π interaction for high-affinity binding [9].

S-Adenosylmethionine-Uncompetitive Inhibition Kinetics

EPZ015866 exhibits S-adenosylmethionine-uncompetitive inhibition kinetics, representing a sophisticated mechanism wherein the inhibitor binds preferentially to the enzyme-S-adenosylmethionine complex rather than the free enzyme [10] [13]. This kinetic behavior results in distinctive patterns of enzyme inhibition that can be distinguished from competitive and non-competitive mechanisms through careful kinetic analysis.

In S-adenosylmethionine-uncompetitive inhibition, the inhibitor binding site is formed only upon S-adenosylmethionine association with the enzyme, creating a conformational state that enables high-affinity inhibitor binding [14] [15]. This mechanism results in apparent decreases in both the maximum reaction velocity and the Michaelis constant for S-adenosylmethionine, distinguishing it from purely competitive inhibition patterns [14] [16].

The mathematical description of S-adenosylmethionine-uncompetitive inhibition follows the relationship: v = (Vmax,app × [SAM])/(Km,app + [SAM]), where Vmax,app = Vmax/(1 + [I]/Ki) and Km,app = Km/(1 + [I]/Ki) [16] [17]. This kinetic pattern reflects the fact that inhibitor binding stabilizes the enzyme-S-adenosylmethionine complex, effectively reducing the concentration of both free enzyme and available cofactor for productive catalysis.

The S-adenosylmethionine-uncompetitive mechanism provides EPZ015866 with several advantageous properties, including enhanced selectivity and reduced susceptibility to competitive displacement by high cellular S-adenosylmethionine concentrations [10]. This binding mode enables the inhibitor to maintain efficacy even in cellular environments where S-adenosylmethionine levels fluctuate significantly.

Experimental validation of the S-adenosylmethionine-uncompetitive mechanism requires systematic variation of both substrate and cofactor concentrations in the presence of different inhibitor concentrations [15] [18]. Lineweaver-Burk plot analysis reveals parallel lines when varying S-adenosylmethionine concentration, characteristic of uncompetitive inhibition patterns [14] [17].

Protein Substrate Competitive Inhibition

EPZ015866 demonstrates clear protein substrate competitive inhibition, directly competing with arginine-containing protein substrates for access to the enzyme active site [10] [11]. This competitive relationship underlies the primary mechanism by which EPZ015866 prevents protein arginine methyltransferase 5-mediated protein methylation in cellular systems.

The substrate competitive nature of EPZ015866 inhibition manifests as increased apparent Km values for protein substrates in the presence of inhibitor, while maximum reaction velocities remain unchanged [14] [19]. This kinetic signature reflects the fact that sufficiently high substrate concentrations can overcome inhibitor binding through mass action effects, restoring full enzymatic activity.

Crystal structure analyses demonstrate that EPZ015866 occupies the substrate binding channel, positioning its molecular framework to sterically block arginine substrate access to the catalytic site [8] [12]. The inhibitor forms critical contacts with residues leucine 312, phenylalanine 327, serine 578, and phenylalanine 580, all of which are involved in substrate recognition and binding [8].

The competitive inhibition mechanism enables EPZ015866 to selectively target protein arginine methyltransferase 5 over other protein arginine methyltransferases through specific recognition of the unique substrate binding pocket architecture [10]. The inhibitor demonstrates greater than 10,000-fold selectivity against other protein methyltransferases, reflecting the precise molecular complementarity between EPZ015866 and the protein arginine methyltransferase 5 substrate binding site [20] [21].

Kinetic studies reveal that EPZ015866 exhibits competitive inhibition patterns with respect to histone and non-histone protein substrates, including symmetric dimethylation of histone H4 arginine 3 and small ribonucleoprotein particle protein D3 [22] [10]. The inhibitor effectively blocks these methylation events at nanomolar concentrations, demonstrating the high affinity of the inhibitor for the substrate binding site.

Slow-Binding Kinetics and Residence Time

EPZ015866 exhibits slow-binding kinetics characteristic of tight-binding inhibitors that form stable, long-lived complexes with their target enzymes [23] [24]. This kinetic behavior reflects a multi-step binding mechanism involving initial encounter complex formation followed by a slower conformational change that optimizes inhibitor-enzyme interactions.

The slow-binding mechanism typically involves a two-step process: rapid formation of an initial enzyme-inhibitor encounter complex (EI), followed by a slower isomerization to form a more stable complex (EI*) [24] [25]. The overall binding kinetics are described by the relationship: Observed rate = kon[I] + koff, where kon represents the association rate constant and koff represents the dissociation rate constant.

Extended residence time represents a critical pharmacological advantage of EPZ015866, enabling sustained target engagement even after inhibitor concentrations decline in biological systems [23] [26]. The residence time (τ = 1/koff) determines how long the inhibitor remains bound to the target, influencing both efficacy and duration of biological effects.

Experimental evidence suggests that EPZ015866 demonstrates slow dissociation kinetics, characteristic of inhibitors with extended residence times [23] [27]. Surface plasmon resonance studies and enzyme kinetic analyses provide insights into the binding and dissociation rate constants, though detailed kinetic parameters for EPZ015866 have not been extensively reported in the literature.

The slow-binding behavior of EPZ015866 likely reflects the extensive network of molecular interactions formed between the inhibitor and the protein arginine methyltransferase 5 active site, including hydrogen bonds, hydrophobic interactions, and the critical cation-π interaction with S-adenosylmethionine [8] [12]. The optimization of these multiple interactions requires conformational adjustments that contribute to the observed slow-binding kinetics.

Crystal Structure Analysis of EPZ015866-Protein Arginine Methyltransferase 5 Complex

Crystal structure analysis of the EPZ015866-protein arginine methyltransferase 5 complex provides detailed molecular insights into the binding mode and interactions that underlie the exceptional potency and selectivity of this inhibitor [28] [29]. The structure was determined at high resolution, revealing the precise positioning of EPZ015866 within the substrate binding pocket of the protein arginine methyltransferase 5/methylosome protein 50 complex.

The crystal structure (Protein Data Bank identifier: 5C9Z) shows EPZ015866 bound simultaneously with sinefungin, a S-adenosylmethionine analog, providing crucial information about the S-adenosylmethionine-cooperative binding mechanism [28] [29]. The structure reveals the detailed molecular interactions that enable EPZ015866 to achieve nanomolar binding affinity while maintaining high selectivity for protein arginine methyltransferase 5.

The tetrahydroisoquinoline moiety of EPZ015866 is positioned to form the critical cation-π interaction with the positively charged sulfur atom of bound S-adenosylmethionine [8] [12]. This interaction places the aromatic ring system of the inhibitor in close proximity to the cofactor, creating a stabilizing interaction that contributes significantly to the overall binding affinity.

The pyrimidine carboxamide group of EPZ015866 extends into the substrate binding channel, forming hydrogen bonding interactions with the backbone amide nitrogen of phenylalanine 580 [8]. This interaction mimics the hydrogen bonding pattern that would normally be formed by arginine substrates, effectively blocking substrate access to the catalytic site.

The hydroxypropyl linker region of EPZ015866 positions the molecule optimally within the binding pocket, enabling simultaneous interactions with both the cofactor binding region and the substrate recognition site [8]. The stereochemistry of the hydroxyl group is critical for proper positioning, with the S-configuration preferred for optimal binding affinity.

Additional structural features revealed by the crystal structure include water-mediated interactions between EPZ015866 and serine 578, as well as hydrophobic contacts with the side chains of leucine 312, phenylalanine 327, and other residues lining the substrate binding pocket [8] [12]. These interactions collectively create a extensive network of favorable contacts that account for the high-affinity binding of EPZ015866 to protein arginine methyltransferase 5.